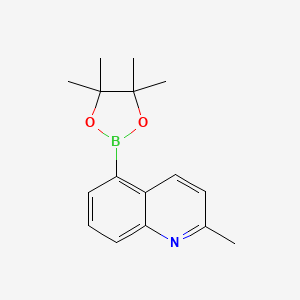![molecular formula C6H9F3O B1444617 [1-(Trifluoromethyl)cyclobutyl]methanol CAS No. 371917-16-7](/img/structure/B1444617.png)
[1-(Trifluoromethyl)cyclobutyl]methanol
Vue d'ensemble
Description
“[1-(Trifluoromethyl)cyclobutyl]methanol” is an organic compound with the molecular formula C6H9F3O . It has a molecular weight of 154.13 . The compound appears as a liquid .
Molecular Structure Analysis
The InChI code for “[1-(Trifluoromethyl)cyclobutyl]methanol” is 1S/C6H9F3O/c7-6(8,9)5(4-10)2-1-3-5/h10H,1-4H2 . The SMILES representation is C1CC(C1)(CO)C(F)(F)F .Physical And Chemical Properties Analysis
“[1-(Trifluoromethyl)cyclobutyl]methanol” is a liquid at room temperature . It should be stored at a temperature of 4°C .Applications De Recherche Scientifique
Stereochemistry and Reactivity Studies : Research by Creary (2023) on 3-tert-Butyl- or phenyl-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates, closely related to [1-(Trifluoromethyl)cyclobutyl]methanol, highlights the stereochemistry of solvent capture of β-trimethylsilyl carbocations. This study emphasizes the significance of methyl ether substitution products and the retention of configuration in ether groups, contributing to the understanding of stereochemical outcomes in organic synthesis (Creary, 2023).
Synthesis and Rearrangement Applications : El-Hachach et al. (1999) investigated the synthesis and rearrangement of cyclobutyl methanol, akin to [1-(Trifluoromethyl)cyclobutyl]methanol. This work involved the creation of norbornanes and compounds like cerapicol, demonstrating the utility of such compounds in synthetic organic chemistry (El-Hachach et al., 1999).
Synthesis of Silyl-Substituted Compounds : Zhao et al. (1993) focused on the preparation and reactivity of persistent and stable silyl-substituted bisketenes, where 2,3-bis(trimethylsilyl)-1,3-butadiene-1,4-dione, a compound similar in structure to [1-(Trifluoromethyl)cyclobutyl]methanol, was a key product. This research is important for understanding the reactivity of silyl-substituted organic compounds (Zhao et al., 1993).
Formation of Cyclobutane Rings in Drug Development : O'Hara et al. (2019) explored the photocycloaddition of S,S-dioxobenzothiophene-2-methanol, which involves forming cyclobutane rings, a process relevant to [1-(Trifluoromethyl)cyclobutyl]methanol. This research contributes to the development of potential drugs and synthetic intermediates, highlighting the importance of cyclobutane rings in medicinal chemistry (O'Hara et al., 2019).
Catalysis and Organic Synthesis Applications : Ozkal et al. (2009) described a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand used in conjunction with CuCl for catalyzing Huisgen 1,3-dipolar cycloadditions. This research is pertinent to understanding the role of similar cyclobutyl methanol compounds in catalytic processes, which are crucial in various organic synthesis applications (Ozkal et al., 2009).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has the hazard statements H227, H302, H315, H319, H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Propriétés
IUPAC Name |
[1-(trifluoromethyl)cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c7-6(8,9)5(4-10)2-1-3-5/h10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSIEHVSHVIAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901285000 | |
| Record name | 1-(Trifluoromethyl)cyclobutanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901285000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Trifluoromethyl)cyclobutyl]methanol | |
CAS RN |
371917-16-7 | |
| Record name | 1-(Trifluoromethyl)cyclobutanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371917-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Trifluoromethyl)cyclobutanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901285000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(trifluoromethyl)cyclobutyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1444538.png)

![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444540.png)
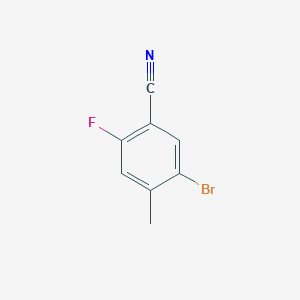
![4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide](/img/structure/B1444542.png)

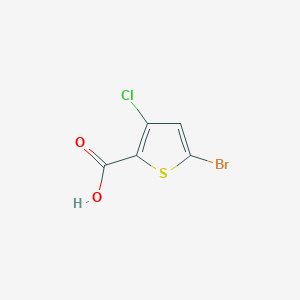

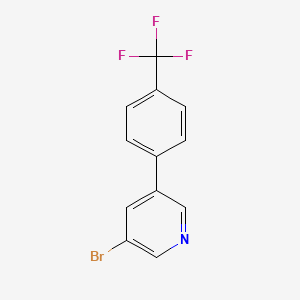
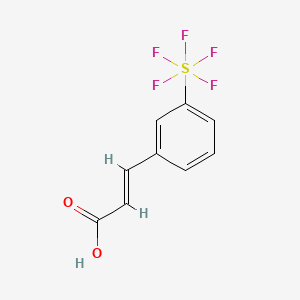
![3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1444553.png)


